molecular formula C21H17N7O B10923678 5-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10923678
M. Wt: 383.4 g/mol
InChI Key: UXGKGWFGACSAKB-UHFFFAOYSA-N
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Description

5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrazole ring fused to a triazolopyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.

    Synthesis of the triazolopyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the triazolopyrimidine core.

    Introduction of the naphthylmethyl group: The final step involves the alkylation of the triazolopyrimidine core with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:

  • Using high-purity reagents.
  • Controlling the reaction temperature and time.
  • Employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine core is crucial for binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, such as the naphthylmethyl group and the fused triazolopyrimidine core, which contribute to its potent biological activities and specificity towards CDK2 inhibition.

Properties

Molecular Formula

C21H17N7O

Molecular Weight

383.4 g/mol

IUPAC Name

5-methyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H17N7O/c1-14-9-19(28-21(25-14)22-13-24-28)20(29)26-17-10-23-27(12-17)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12-13H,11H2,1H3,(H,26,29)

InChI Key

UXGKGWFGACSAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=CN(N=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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